2-(Hexadecylthio)benzofuran-6-ol
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Overview
Description
2-(Hexadecylthio)benzofuran-6-ol is a synthetic organic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a hexadecylthio group and a hydroxyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecylthio)benzofuran-6-ol typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones or aldehydes.
Introduction of the Hexadecylthio Group: The hexadecylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent, such as hexadecanethiol.
Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to minimize side reactions and maximize product formation .
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecylthio)benzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the benzofuran core or the hexadecylthio group.
Substitution: The hexadecylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzofuran ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(Hexadecylthio)benzofuran-6-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Hexadecylthio)benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and hexadecylthio group play crucial roles in its biological activity. For example, the hydroxyl group can form hydrogen bonds with target proteins, while the hexadecylthio group can interact with hydrophobic regions of biomolecules . These interactions can lead to the inhibition of key enzymes or signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Hexadecylthio)benzofuran-6-ol include other benzofuran derivatives with various substituents, such as:
- 2-(Octadecylthio)benzofuran-6-ol
- 2-(Dodecylthio)benzofuran-6-ol
- 2-(Hexadecylthio)benzofuran-5-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of the hexadecylthio group and the hydroxyl group at the 6-position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
197565-75-6 |
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Molecular Formula |
C24H38O2S |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-hexadecylsulfanyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C24H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-24-19-21-16-17-22(25)20-23(21)26-24/h16-17,19-20,25H,2-15,18H2,1H3 |
InChI Key |
ULQVFJYNPWVHNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=CC2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
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